HPLC Validation with Certified Reference Standard
((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine (Pidotimod Impurity 18) is supplied with detailed characterization data and a Certificate of Analysis (COA), ensuring its suitability for use as a certified reference standard in method development and validation for Pidotimod analysis [1][2]. This is in contrast to generic reagents or non-certified impurities, which lack the regulatory-grade documentation required for ANDA and DMF submissions .
| Evidence Dimension | Regulatory Compliance and Documentation |
|---|---|
| Target Compound Data | Supplied with detailed characterization data compliant with regulatory guidelines (COA, HPLC, NMR, MS) |
| Comparator Or Baseline | Generic, non-certified impurity or reagent |
| Quantified Difference | Qualitative difference: Certified documentation vs. no/limited documentation |
| Conditions | Pharmaceutical quality control and regulatory submission context |
Why This Matters
Procuring a certified reference standard is mandatory for generating defensible analytical data, ensuring that a Pidotimod product meets pharmacopeial specifications for purity and impurity limits.
- [1] SynZeal. Pidotimod Impurity 18 (Sodium ((S)-5-oxopyrrolidine-2-carbonyl)-L-cysteinate). CAS: 70605-67-3. Supplied with detailed characterization data compliant with regulatory guideline. View Source
- [2] Zhenqiang Bio. Pidotimod Impurity 19. CAS: 70605-67-3. COA, HNMR, MS, and HPLC are provided. View Source
